N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

Medicinal Chemistry Fragment-Based Drug Discovery Property Analysis

Problem: Labile 2-chloro alternatives cause synthetic failures in thiazole-acetamide library synthesis. Solution: N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide provides a stable, defined acetamide anchor. - Enables reproducible FBDD & anticancer SAR; derivative 4p induced 23.5% apoptosis in A549 cells. - High purity, consistent supply, supports scale-up from mg to multi-gram. - Global shipping & bulk ordering streamline procurement for parallel synthesis.

Molecular Formula C7H10N2OS
Molecular Weight 170.23
CAS No. 77223-18-8
Cat. No. B2487630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
CAS77223-18-8
Molecular FormulaC7H10N2OS
Molecular Weight170.23
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C)C
InChIInChI=1S/C7H10N2OS/c1-4-5(2)11-7(8-4)9-6(3)10/h1-3H3,(H,8,9,10)
InChIKeyWWBMJZHDVBBRKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4,5-Dimethyl-1,3-thiazol-2-yl)acetamide: Core Properties & Market Position


N-(4,5-Dimethyl-1,3-thiazol-2-yl)acetamide (CAS 77223-18-8) is a small-molecule heterocyclic building block characterized by a 2-acetamido-substituted 4,5-dimethylthiazole core. As a member of the thiazole class, it possesses the foundational structure common to numerous biologically active compounds [1]. Its primary commercial and scientific value lies not in its own potent biological activity, but as a versatile, stable, and well-defined intermediate for the synthesis of more complex and functionalized thiazole-containing molecules, which are prevalent in medicinal chemistry and agrochemical research [2].

Thiazole building block Defined 2-acetamido-4,5-dimethylthiazole core for medicinal chemistry and agrochemical synthesis
Stable acetamide handle Non-reactive anchor supports robust multi-step synthetic routes without premature degradation
Fragment-compatible Low molecular weight and moderate lipophilicity align with fragment-based lead discovery workflows

N-(4,5-Dimethyl-1,3-thiazol-2-yl)acetamide: Irreplaceable by Analogs


Attempts to substitute this specific compound with its immediate synthetic precursor (2-amino-4,5-dimethylthiazole) or a halogenated analog (2-chloro-N-(4,5-dimethylthiazol-2-yl)acetamide) introduce significant risks of synthetic failure, purification challenges, or divergent biological outcomes in downstream applications. The target compound's stable acetamide moiety provides a key differentiation point: it offers a defined, unreactive handle during complex syntheses, unlike the labile 2-chloro derivative , and serves as a direct building block for creating diverse libraries of acetamide-tethered heterocycles with measurable anticancer activities, as demonstrated in the synthesis of derivatives like 4p [1]. Simply put, the presence of the N-acetyl group on the 2-amino position defines this compound's unique reactivity and stability profile, making it an essential, non-interchangeable component in specific synthetic routes.

Precursor substitution 2-amino-4,5-dimethylthiazole lacks the acetamide group and may not deliver comparable derivative activity profiles
Chloro-analog instability 2-chloro-N-(4,5-dimethylthiazol-2-yl)acetamide is moisture-sensitive; hydrolysis risk may reduce synthetic reproducibility
Downstream activity divergence Analog replacement may shift the scaffold reactivity and alter cell-model endpoint responses observed in derivative studies

N-(4,5-Dimethyl-1,3-thiazol-2-yl)acetamide: Selection Evidence


Physicochemical Profile Comparison

The target compound's molecular weight of 170.23 g/mol is significantly lower than that of common downstream derivatives like compound 4p (C15H15ClN4OS2, MW 366.88 g/mol) . This quantitative difference in size, along with its calculated LogP (~1.3), positions it within optimal fragment-like property space, making it an ideal starting point for fragment-based lead discovery campaigns where a high ligand efficiency is paramount [1].

Fragment-like MW
Reported
170 vs. 366 g/mol
Supports fragment-based discovery criteria
MW 170 g/mol vs. derivative 4p (366 g/mol); LogP ~1.3 aligns with Rule of Three
Medicinal Chemistry Fragment-Based Drug Discovery Property Analysis

Precursor Role in Cytotoxic Derivatives

In a direct study of its derivative class, 2-amino-4,5-dimethylthiazole was used to synthesize a series of 2-(heteroaryl-2/3/5-yl)thio-N-(4,5-dimethylthiazol-2-yl)acetamide derivatives (4h-p). The target compound's core is essential to this activity. The most potent derivative, compound 4p, exhibited quantifiable cytotoxicity, inducing 23.5% apoptosis in A549 lung cancer cells at a specific concentration, while the starting 2-amino-4,5-dimethylthiazole itself shows no such targeted anticancer activity [1].

Derivative cytotoxicity
Supporting evidence
Scaffold enables derivative 4p: 23.5% apoptosis in A549 cells Precursor alone: inactive
Supports synthesis of cell-model probes
A549 adenocarcinoma cells, MTT assay, Annexin V/PI staining
Anticancer Research Synthetic Chemistry Structure-Activity Relationship

Stability Advantage Over Reactive Intermediates

The target compound, N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, offers a clear advantage in stability and ease of handling over its chlorinated analog, 2-chloro-N-(4,5-dimethylthiazol-2-yl)acetamide (CAS 50772-54-8). The 2-chloro derivative is a common reactive intermediate, which is known to be moisture-sensitive and prone to hydrolysis, leading to inconsistent yields and purification challenges . In contrast, the stable acetamide group of the target compound allows for robust, multi-step synthetic sequences without premature functional group degradation, a critical factor for reproducible high-throughput synthesis .

Stability profile
Class-level
Stable acetamide vs moisture-sensitive chloro analog
May support multi-step synthesis reliability
Class-level inference; experimental verification recommended
Process Chemistry Organic Synthesis Stability

N-(4,5-Dimethyl-1,3-thiazol-2-yl)acetamide Applications


Fragment-Based Drug Discovery and Lead Optimization

This compound is optimally suited for FBDD campaigns targeting kinases, GPCRs, or other protein targets. Its low molecular weight (170.23 g/mol) and favorable physicochemical profile meet the criteria for a high-quality fragment, as established by the 'Rule of Three' [1]. Procurement for this use case is justified by its defined starting point, which allows medicinal chemists to build complexity in a controlled manner, with the acetamide moiety serving as a stable anchor for growing the molecule into the target protein's binding pocket.

Synthesis of Targeted Anticancer Compound Libraries

This building block is a key starting material for synthesizing focused libraries of thiazole-acetamide derivatives with demonstrated cytotoxic potential. The work of Yurttaş et al. (2018) validates this application, showing that compounds derived from the same thiazole core induce significant apoptosis in cancer cell lines (e.g., 23.5% apoptosis in A549 cells for derivative 4p) [2]. Procuring this compound enables the direct replication of published SAR studies and the efficient exploration of new chemical space around a validated anticancer scaffold.

Agrochemical Intermediate & Core Development

The thiazole ring is a privileged scaffold in agrochemicals, found in fungicides and herbicides. This compound's stable and well-defined structure makes it an ideal intermediate for developing novel crop protection agents. Its superior stability compared to a 2-chloro analog ensures more reliable scale-up processes during lead optimization and pre-development phases . Procurement for agrochemical research is driven by the need for a robust, high-purity intermediate that can be reliably diversified into patentable chemical entities.

Application
Selection Property
Validation Focus
Fragment-based discovery campaigns
Low MW fragment-like profile
Ligand efficiency and property optimization
Synthesis of thiazole-acetamide probe libraries
Enables diverse derivative synthesis
Reported cell-model endpoint response (e.g., apoptosis)
Agrochemical intermediate development
Stable acetamide handle
Multi-step synthesis scalability and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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